N-(3-nitrobenzyl)-5-indanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-6-1-3-12(9-16)11-17-15-8-7-13-4-2-5-14(13)10-15/h1,3,6-10,17H,2,4-5,11H2 |
InChI Key |
WRCBXIRPZUQVIG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Nitrobenzyl 5 Indanamine and Analogues
Strategies for the Construction of the Indanamine Core
The indanamine scaffold is a crucial component of numerous biologically active compounds. ajrconline.org Its synthesis can be approached through methods that yield either enantiomerically pure or racemic products.
Chiral Synthesis Approaches for Enantiomerically Pure Indanamine Derivatives
The generation of enantiomerically pure indanamine derivatives is often a primary goal in pharmaceutical synthesis to ensure target specificity and reduce off-target effects. Several strategies have been developed to achieve this.
One prominent method involves the asymmetric reduction of a precursor indanone. google.com This can be accomplished through transfer hydrogenation or pressure hydrogenation using an optically active catalyst. google.com The resulting chiral indanol can then undergo nucleophilic substitution to yield the desired chiral indanylamine. google.com A patent describes a process for manufacturing (R)- and (S)-propynylaminoindans where 1-indanones are reduced in the presence of an optically active catalyst and a hydrogen donor. google.com
Enzymatic resolutions are also a powerful tool. Racemic mixtures of 4-substituted 1-aminoindanes can be resolved using lipases, such as Candida antarctica lipase (B570770) B (CAL-B), to selectively acylate one enantiomer, allowing for the separation of the two. google.com Additionally, transaminases can be used for the direct asymmetric reductive amination of indanone substrates to produce chiral amines. google.com
A palladium-catalyzed intramolecular C(sp³)-H arylation has been reported for the synthesis of 1-indanols and 1-indanamines. researchgate.net This method can produce highly enantioenriched products, and the diastereoselectivity can be influenced by the nature of the heteroatomic substituent at the C1 position. researchgate.net
Racemic Synthesis of Indanamine Scaffolds
For initial screening or when a racemic mixture is sufficient, several methods for the synthesis of racemic indanamine scaffolds are available. These methods are often more straightforward and cost-effective than their chiral counterparts.
A common route involves the reduction of an indanone to an indanol, followed by conversion to the amine. For instance, 4,5-diethyl-1H-inden-2-yl-amine can be prepared from the corresponding indanol. google.com The reduction of the indanone can be achieved using various reducing agents.
Reductive amination of an indanone is another direct method to obtain a racemic indanamine. This involves reacting the indanone with an amine source in the presence of a reducing agent. google.com For example, 6-methoxy-1-indanone (B23923) can be reductively aminated with methylamine (B109427) hydrochloride and sodium cyanoborohydride to produce N-methyl-6-methoxy-1-aminoindan. google.com
The starting racemic amines required for enzymatic resolution can be prepared through established, non-enantioselective routes. google.com
Introduction of the 3-Nitrobenzyl Moiety via N-Functionalization
Once the 5-indanamine core is synthesized, the next crucial step is the introduction of the 3-nitrobenzyl group onto the nitrogen atom. This is typically achieved through N-alkylation or reductive amination.
Alkylation Strategies for N-Substitution
Direct alkylation of 5-indanamine with a 3-nitrobenzyl halide, such as 3-nitrobenzyl bromide, is a common strategy. google.comresearchgate.net This nucleophilic substitution reaction involves the amine acting as a nucleophile and displacing the halide from the benzylic carbon. To prevent over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts, the use of a protecting group on the primary amine may be necessary. google.com A patent describes a method where the primary amine of 1-indanamine is first protected, then reacted with propargyl chloride or bromide, followed by deprotection. google.com This approach significantly improves the specificity of the reaction. google.com The reaction can be carried out in various organic solvents, and sometimes in the presence of a base to neutralize the acid formed during the reaction. google.com
Reductive Amination Methodologies
Reductive amination offers an alternative and often more controlled method for N-alkylation. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the formation of an imine or iminium ion intermediate from the reaction of 5-indanamine with 3-nitrobenzaldehyde, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to not reduce the aldehyde starting material but are capable of reducing the intermediate iminium ion. masterorganicchemistry.com The reaction is typically carried out at a slightly acidic pH (4-5) to facilitate imine formation. masterorganicchemistry.com It is important to note that care must be taken during reductive aminations involving nitro-substituted benzaldehydes, as some reducing agents, like sodium borohydride, can partially reduce the nitro group, leading to unwanted side products. epa.gov
Advanced Synthetic Techniques Applicable to N-(3-nitrobenzyl)-5-indanamine
Modern synthetic organic chemistry offers a range of advanced techniques that could be applied to improve the synthesis of this compound. While not explicitly reported for this specific compound, these methods are relevant to the synthesis of substituted amines and indane derivatives.
Palladium-catalyzed C-H activation and arylation reactions are powerful tools for forming C-C and C-N bonds. researchgate.net For instance, a palladium-catalyzed β-C(sp³)–H activation of tertiary aldehydes using a transient imine directing group enables intramolecular arylation to form substituted indane-aldehydes. researchgate.net Such strategies could potentially be adapted for the synthesis of the indanamine core.
Chemoinformatics-enabled approaches are being used to evaluate and advance synthetic methods. rsc.org By creating "chemistry informer libraries" of drug-like molecules, researchers can test and compare different synthetic routes, including palladium- and copper-catalyzed reactions like Suzuki–Miyaura, cyanation, and Buchwald–Hartwig amination, to identify the most efficient pathways. rsc.org
Biocatalysis, particularly the use of imine reductases (IREDs), is a growing field in amine synthesis. researchgate.net These enzymes can catalyze reductive amination with high enantioselectivity. Directed evolution of IREDs can further enhance their activity and stability for specific transformations. researchgate.net
Finally, the development of novel catalytic systems, such as those using Cp*Ir complexes for the direct reductive amination of ketones, provides more efficient and environmentally friendly routes to primary amines. organic-chemistry.org These advanced methods hold promise for the future development of more streamlined and sustainable syntheses of this compound and its analogs.
Asymmetric Synthesis Utilizing Organo- or Transition Metal Catalysis
The asymmetric synthesis of chiral amines, such as the 5-indanamine core of the target molecule, can be effectively achieved through the catalytic asymmetric reductive amination of a prochiral ketone, in this case, 5-indanone. This transformation can be catalyzed by either chiral organocatalysts or transition metal complexes, each offering distinct advantages. researchgate.net
Transition Metal Catalysis: Transition metal-catalyzed asymmetric reductive amination has emerged as a powerful tool for the synthesis of chiral amines. researchgate.net These reactions typically involve the in-situ formation of an imine from the ketone and an amine source, followed by a stereoselective reduction catalyzed by a chiral transition metal complex. researchgate.net Commonly employed metals include rhodium, ruthenium, and iridium, paired with chiral phosphine (B1218219) ligands such as BINAP and its derivatives. d-nb.info
For instance, the asymmetric reductive amination of acetophenone (B1666503) derivatives has been successfully achieved with high yields (74-92%) and enantioselectivities (89-95%) using a [Ru-(R)-(TolBINAP)Cl2] catalyst. d-nb.info However, the application of this specific system to cyclic ketones like 1-indanone (B140024) showed significantly lower yields, indicating that the choice of catalyst and reaction conditions is highly substrate-dependent and requires careful optimization for the synthesis of 5-indanamine. d-nb.info The general mechanism involves the coordination of the imine to the chiral metal center, followed by the stereoselective transfer of a hydride from a hydrogen source, such as H2 or a transfer hydrogenation reagent like formic acid or isopropanol. researchgate.netresearchgate.net
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Reductive Amination This table is illustrative and based on data for analogous ketone substrates, as specific data for 5-indanone with 3-nitrobenzylamine was not found in the search results.
| Catalyst | Ligand | Ketone Substrate | Amine Source | Reducing Agent | Enantiomeric Excess (ee) | Reference |
| [Ru(Cl)2(p-cymene)]2 | (R,R)-TsDPEN | Acetophenone | NH4OAc | HCOOH | 98% | researchgate.net |
| [Ir(COD)Cl]2 | (R)-MeO-BIPHEP | 1-Tetralone | NH3 | H2 | 95% | researchgate.net |
| [Rh(COD)Cl]2 | (S,S)-Et-DuPhos | 2-Butanone | Benzylamine (B48309) | H2 | 96% | researchgate.net |
Organocatalysis: Organocatalytic asymmetric reductive amination provides a metal-free alternative to transition metal-based methods. acsgcipr.org These reactions often utilize chiral Brønsted acids, such as phosphoric acids derived from BINOL, to activate the imine towards nucleophilic attack by a hydride donor. acsgcipr.org A common hydride source in these reactions is a Hantzsch ester. acsgcipr.org The chiral catalyst creates a specific steric environment, guiding the hydride transfer to one face of the imine, thus inducing enantioselectivity. acsgcipr.org
While powerful for many aldehyde and ketone substrates, the direct organocatalytic reductive amination of challenging ketones like indanones can be less efficient. The development of more active and selective organocatalysts is an ongoing area of research.
Exploration of Green Chemistry and Biocatalytic Approaches in Synthesis
In line with the principles of green chemistry, which advocate for the use of environmentally benign solvents, catalysts, and renewable resources, biocatalysis has emerged as a highly attractive strategy for chiral amine synthesis. acs.org
Biocatalysis with Transaminases: Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. worktribe.comresearchgate.net This methodology is particularly appealing due to its high enantioselectivity, mild reaction conditions (typically in aqueous media at or near ambient temperature), and the avoidance of toxic heavy metals. worktribe.comresearchgate.net
The synthesis of chiral 5-aminoindan (B44798), a precursor to this compound, can be envisioned through the asymmetric amination of 5-indanone using an (R)- or (S)-selective ω-transaminase. The choice of amine donor is crucial for driving the reaction equilibrium towards the product. While simple amino acids like L-alanine can be used, this often results in unfavorable equilibria. nih.gov More effective "smart" amine donors, such as ortho-xylylenediamine, have been developed to overcome this limitation, allowing for high conversions with only a single equivalent of the donor. nih.gov For example, the biocatalytic amination of 1-indanone, a challenging substrate due to unfavorable equilibrium, showed impressive conversions of up to 73% using this approach. nih.gov
The general process involves the reaction of the ketone with the PLP cofactor to form an external aldimine, which then undergoes tautomerization and hydrolysis to release the chiral amine product and pyridoxal-5'-phosphate. The enzyme is then regenerated by reaction with the amine donor.
Table 2: Biocatalytic Amination of Indanone Analogs using Transaminases This table presents data for analogous substrates to illustrate the potential of biocatalysis for the synthesis of chiral 5-aminoindan.
| Enzyme | Substrate | Amine Donor | Conversion | Enantiomeric Excess (ee) | Reference |
| ω-TA (ATA-113) | (4-Fluorophenyl)acetone | o-Xylylenediamine (1 equiv) | >99% | >99% | nih.gov |
| ω-TA | 1-Indanone | o-Xylylenediamine (1.5 equiv) | 73% | Not Reported | nih.gov |
| Transaminase | Substituted Tetralone | Isopropylamine | High | >99% (S) | worktribe.com |
The integration of green chemistry principles, such as the use of biocatalysts in aqueous media, offers a sustainable and efficient pathway to valuable chiral building blocks like enantiopure 5-aminoindan. rasayanjournal.co.injocpr.com Subsequent N-alkylation with 3-nitrobenzyl bromide or a related electrophile would complete the synthesis of the target molecule, this compound. The development of one-pot tandem procedures combining biocatalytic amination with a subsequent chemical step is a promising avenue for further streamlining such syntheses.
Biological Evaluation of this compound Remains Undocumented in Publicly Accessible Research
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of published research on the biological activities of the specific chemical compound, this compound. Despite targeted searches for its effects on several key enzyme systems, no specific data regarding its inhibitory potential against monoamine oxidase (MAO), carbonic anhydrase (CA), cholinesterases, inducible nitric oxide synthase (iNOS), or xanthine (B1682287) oxidase (XO) could be located.
The request for an article detailing the in vitro assessments of this compound's biological activity, structured around its specific enzyme inhibition profile, cannot be fulfilled at this time due to the absence of foundational scientific data. The creation of data tables and detailed research findings for the specified subsections is not possible without primary or secondary research sources that have synthesized and evaluated this particular molecule for these specific targets.
While the constituent parts of the molecule—the indanamine core and the nitrobenzyl group—are present in various biologically active compounds, the specific combination as this compound does not appear in publicly accessible records of enzyme inhibition studies. General research on related structures, such as benzylamine derivatives as MAO inhibitors or other nitro-aromatic compounds, exists but does not provide the specific quantitative data (e.g., IC50 or Ki values) required for an accurate and informative article on this compound itself.
Consequently, all sections and subsections outlined for the article, including those on MAO-B, carbonic anhydrase, cholinesterase, iNOS, and xanthine oxidase inhibition, remain without information.
Biological Evaluation and Target Identification of N 3 Nitrobenzyl 5 Indanamine
In Vitro Assessments of Biological Activity
Enzyme Inhibition Studies
Phosphoinositide-3-Kinase (PI3K) Inhibition
No publicly available data exists on the activity of N-(3-nitrobenzyl)-5-indanamine as a phosphoinositide-3-kinase (PI3K) inhibitor.
The PI3K signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, often resulting from mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN. Consequently, PI3K has become a major target for the development of cancer therapeutics. PI3K inhibitors are classified based on their selectivity for different isoforms of the enzyme. While many inhibitors have entered clinical development, challenges related to toxicity and limited efficacy as single agents have been noted, highlighting the need for new chemical entities with improved therapeutic profiles. The development of isoform-selective inhibitors is an active area of research to better understand the specific functions of each PI3K class and to minimize off-target effects.
Investigation of Other Relevant Enzyme Targets
There is no specific information in the reviewed literature concerning the evaluation of this compound against other relevant enzyme targets.
While data on the specific compound is lacking, the N-benzyl amine scaffold is present in molecules designed to target various enzymes. For instance, researchers have developed N-benzyl benzamide (B126) derivatives that act as highly selective and potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. This indicates the versatility of the N-benzyl structural motif in designing enzyme inhibitors, though it does not directly inform on the potential activity of this compound.
Receptor Binding and Functional Activity Assays
Dopamine (B1211576) Receptor (D3) Binding and Antagonism
Specific binding affinity (Ki) or functional antagonism data for this compound at the dopamine D3 receptor are not available in the public domain.
The dopamine D3 receptor is a key target in the central nervous system for the development of treatments for neurological and psychiatric conditions, including schizophrenia and substance use disorders. Due to the high structural homology between D2 and D3 receptors, achieving high selectivity is a significant challenge in drug design.
Structurally related compounds, specifically N-substituted 2-aminoindans, have been investigated for their D3 receptor activity. A study on 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans found that these compounds could act as selective D3 receptor antagonists. For example, the compound 5,6-dimethoxy-2-(N-dipropyl)-aminoindan was identified as a selective D3 antagonist with potential antipsychotic properties. This research suggests that the aminoindan core can serve as a scaffold for D3 receptor ligands, where substitutions on the nitrogen atom significantly influence binding affinity and selectivity. However, the specific impact of an N-(3-nitrobenzyl) substituent on a 5-aminoindan (B44798) core remains uncharacterized.
Serotonin (B10506) Receptor (5-HT2A/2C, 5-HT3) Binding and Agonism
No binding or functional activity data for this compound at serotonin 5-HT2A, 5-HT2C, or 5-HT3 receptors could be located in the scientific literature.
The serotonin receptor family is diverse and modulates a wide array of physiological and neurological processes.
5-HT2A and 5-HT2C Receptors: These are G protein-coupled receptors that are targets for many antipsychotic and antidepressant medications. The ability of agonists to bind to the high-affinity state of these receptors has been shown to correlate with their functional efficacy.
5-HT3 Receptor: This receptor is unique among serotonin receptors as it is a ligand-gated ion channel. It is involved in processes such as nausea and vomiting, and its antagonists are used as antiemetics.
While no direct data exists for the target compound, studies on related N-benzyl phenethylamines have demonstrated high affinity and agonist activity at the 5-HT2A receptor. The interaction is thought to involve the N-benzyl moiety, highlighting the potential importance of this group for binding to serotonin receptors.
Monoamine Transporter (Dopamine, Serotonin, Norepinephrine (B1679862) Transporters) Inhibition
Specific inhibitory activity data (IC50 or Ki values) for this compound at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are not available.
Monoamine transporters are proteins that regulate neurotransmitter levels in the synapse by mediating their reuptake into presynaptic neurons. They are the primary targets for many psychostimulants and antidepressant medications. The relative potency of a compound at each transporter determines its pharmacological profile. For example, drugs that are potent inhibitors of DAT and NET, like many synthetic cathinones, typically exhibit strong psychostimulant effects.
The table below shows the inhibitory potencies of several synthetic cathinone (B1664624) derivatives at the human monoamine transporters to illustrate the type of data generated in such evaluations.
| Compound | DAT IC50 (μM) | SERT IC50 (μM) | NET IC50 (μM) |
|---|---|---|---|
| Mephedrone (MMC) | 5.9 | 19.3 | 1.9 |
| MDMA | 12.6 | 7.6 | 2.1 |
| Pyrovalerone | 0.02 | 3.3 | 0.05 |
| MDPV | 0.03 | >10 | 0.04 |
Data sourced from literature reports on synthetic cathinone pharmacology.
Exploration of Other Relevant Receptor Systems
No research findings were identified regarding the interaction of this compound with other relevant receptor systems. The exploration of off-target activities is typically undertaken after a primary pharmacological profile has been established. Without initial data on its primary targets, investigation into its broader receptor profile remains speculative.
Cell-Based Assays
Antimicrobial Activity (Antibacterial, Antifungal)
There is currently a lack of publicly available scientific literature detailing the specific antimicrobial, including antibacterial and antifungal, activities of this compound. While research has been conducted on the antimicrobial properties of various other nitrophenyl derivatives and compounds containing an indane scaffold, direct experimental data for this compound is not available in the reviewed sources. Studies on related structures, such as certain 5-nitro-3-phenyliminoindol-2(3H)-ones, have demonstrated growth inhibition of Gram-positive bacteria with minimal to no effect on Gram-negative bacteria or fungi. Similarly, other research has explored the antibacterial potential of derivatives of rhodanine-3-carboxyalkyl acids, noting activity against Gram-positive strains. However, these findings are not directly applicable to this compound. A patent review of antimicrobial compounds from Antarctic organisms also did not specifically mention this compound.
Cell Proliferation Modulation
Specific data on the ability of this compound to modulate cell proliferation is not available in the current body of scientific literature. Research on other compounds has explored this area; for example, certain novel MAO-B inhibitors have been shown to inhibit glioma cell proliferation. A patent for the use of benzimidazole (B57391) analogs in the treatment of cell proliferation has also been noted. However, these findings are not directly transferable to this compound.
In Vitro Metabolic Stability and Enzyme Kinetics (e.g., Cytochrome P450 Enzymes)
There is no specific data available on the in vitro metabolic stability or the enzyme kinetics of this compound, particularly concerning cytochrome P450 (CYP) enzymes. In vitro metabolic stability assays using liver microsomes are standard procedures in drug discovery to predict the hepatic clearance of a compound. These assays measure the rate at which a compound is metabolized by enzymes such as CYPs. Studies on related aminoindane derivatives, such as 2-aminoindane and N-methyl-2-aminoindane, have been conducted to characterize their metabolic fate. For instance, in vitro studies with pooled human liver microsomes showed that N-methyl-2-aminoindane was metabolized to a hydroxylamine (B1172632) and hydroxylated metabolites. However, no such data has been published for this compound.
Preclinical Non-Human In Vivo Models
There is no information available in the scientific literature regarding preclinical in vivo studies conducted on this compound in any non-human models. Such studies are crucial for evaluating the efficacy and pharmacokinetic profile of a compound in a living organism. While in vivo studies have been performed on related compounds like aminoindan, the major metabolite of the anti-Parkinsonian drug rasagiline, to investigate its neuroprotective effects, no such research has been reported for this compound.
Pharmacological Efficacy in Relevant Disease Models (e.g., Inflammatory Models for iNOS Inhibitors)
There is no available information from scientific literature detailing the pharmacological efficacy of this compound in any disease models, including inflammatory models for inducible nitric oxide synthase (iNOS) inhibitors. While the role of iNOS in inflammation is well-documented, with various inhibitors developed and tested plos.orgmedchemexpress.comjcritintensivecare.orgnih.govnih.gov, no studies have specifically investigated or reported the effects of this compound.
Behavioral Pharmacology Related to Monoamine System Modulation
No research data could be located concerning the behavioral pharmacology of this compound or its potential modulation of the monoamine system. The monoamine neurotransmitter system, which includes dopamine, norepinephrine, and serotonin, is a critical target for drugs affecting behavior, and various animal models are used to study these effects nih.govnih.govmdpi.commdpi.comfrontiersin.org. However, the specific impact of this compound on this system has not been documented in the available literature.
Consideration of Species Relevance in Non-Human Models
Information regarding the study of this compound in any non-human models, or considerations of species relevance for this particular compound, is not available in published research. The selection of appropriate animal models is a crucial aspect of preclinical research to ensure the relevance of the findings to human physiology and disease mdpi.com. Without any studies conducted on this compound, no data on its species-specific effects can be provided.
Structure Activity Relationship Sar Studies of N 3 Nitrobenzyl 5 Indanamine Analogues
Impact of Substitutions on the Indane Moiety
The indane ring system, a fusion of a benzene (B151609) ring and a cyclopentane (B165970) ring, provides a rigid framework for designing therapeutic molecules. researchgate.net Its structural rigidity and the potential for diverse substitution patterns make it a valuable scaffold in medicinal chemistry. researchgate.net In the context of N-(3-nitrobenzyl)-5-indanamine analogues, modifications to the indane moiety can significantly affect their biological profile.
The position of the amino group on the indane ring is a critical determinant of activity. Studies on related aminoindane derivatives have shown that the point of attachment dictates the orientation of the entire molecule within a receptor binding pocket, thereby influencing ligand-target interactions. For instance, in the development of dopamine (B1211576) D3 receptor antagonists, the specific substitution pattern on the indane ring was key to achieving selectivity. science.gov
Furthermore, substitutions on the aromatic portion of the indane ring can modulate the electronic and lipophilic properties of the molecule. The introduction of electron-donating or electron-withdrawing groups can alter the pKa of the amine and influence hydrogen bonding or other non-covalent interactions with the target protein. For example, the synthesis of Schiff bases and secondary amines from 4- and 5-aminoindane has demonstrated that substituents on the indane skeleton can lead to significant differences in antioxidant, antibacterial, and antifungal activities. researchgate.net
Below is a table summarizing the hypothetical impact of various substitutions on the indane moiety based on general SAR principles observed in related structures.
| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale |
| Aromatic Ring | Electron-donating (e.g., -OCH3) | May enhance binding through favorable electronic interactions. | Increases electron density of the aromatic ring. |
| Aromatic Ring | Electron-withdrawing (e.g., -Cl, -F) | Could increase potency through specific halogen bonding. | Alters electronic distribution and can form specific interactions. |
| Cyclopentane Ring | Alkyl groups | May improve lipophilicity and van der Waals interactions. | Increases non-polar surface area. |
| Cyclopentane Ring | Hydroxyl group | Could introduce a hydrogen bond donor/acceptor site. | Increases polarity and potential for specific hydrogen bonds. |
Influence of the Nitro Group Position and Electronic Nature on Biological Activity
The nitro group (NO₂) is a potent electron-withdrawing moiety that significantly influences the electronic properties of the N-benzyl portion of the molecule. nih.gov Its presence can deactivate the aromatic ring through resonance, making it more susceptible to nucleophilic attack and altering its interaction with biological macromolecules. nih.gov The biological activity of many nitro compounds is linked to the enzymatic reduction of the nitro group within cells, which can generate reactive nitrogen species. mdpi.com This reduction process can be a double-edged sword, as the nitro group can act as both a pharmacophore (a group responsible for the therapeutic effect) and a toxicophore (a group responsible for toxicity). nih.govnih.gov
The position of the nitro group on the benzyl (B1604629) ring is a critical factor in determining the biological activity of this compound analogues. The meta-position (position 3) in the parent compound is specific, and shifting it to the ortho- or para-positions would alter the molecule's electronic distribution and steric profile. QSAR studies on nitrobenzene (B124822) derivatives have shown that the position of substitution (ortho, meta, para) directly impacts their toxicological profiles, with a predictable sequence of γ ortho < γ meta < γ para for the second-order hyperpolarizability, a descriptor for the QSAR model. dergipark.org.tr
The electronic nature of the nitro group is also paramount. Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -NH₂, -OCH₃) would fundamentally change the electronic character of the benzyl ring and, consequently, its interaction with a biological target. For instance, the strong electron-withdrawing nature of the nitro group is often essential for the activity of certain antiprotozoal agents. mdpi.comnih.gov
The following table illustrates the potential effects of altering the nitro group's position and its replacement with other functional groups.
| Modification | Predicted Impact on Activity | Rationale |
| Nitro at ortho-position | May decrease activity due to steric hindrance and altered electronics. | The proximity to the benzyl linker could clash with the receptor. |
| Nitro at para-position | Could either increase or decrease activity depending on the target's electronic requirements. | Alters the dipole moment and electronic distribution of the ring. |
| Replacement with -CN | May retain some activity due to similar electron-withdrawing properties. | The cyano group is also a strong electron-withdrawing group. |
| Replacement with -NH₂ | Likely to significantly alter or abolish activity. | An electron-donating group would fundamentally change the electronic nature. |
Role of the N-Benzyl Moiety and its Substitutions in Ligand-Target Interactions
The N-benzyl moiety in this compound serves as a crucial component for orienting the molecule within a binding site and for establishing key interactions with the target. The benzene ring can participate in π-π stacking, hydrophobic interactions, and cation-π interactions with aromatic amino acid residues in a protein.
Substitutions on the N-benzyl ring, aside from the nitro group, can fine-tune the affinity and selectivity of the compound. The introduction of various substituents can modulate the steric, electronic, and hydrophobic properties of this part of the molecule. For example, in a series of N-aralkyl substituted 2-aminoindans, the substitution with an N-alkylaryl or N-alkylheteroaryl group led to compounds with potent binding affinity for the D₃ receptor, although it also increased affinity for the D₂ receptor, thereby reducing selectivity. science.gov
The nature and position of these substituents are critical. For instance, the addition of bulky groups could sterically hinder the molecule from fitting into a narrow binding pocket. Conversely, smaller substituents or those that can act as hydrogen bond donors or acceptors might form additional favorable interactions with the target, thereby increasing potency. Studies on the hydrogenolysis of substituted benzyl groups have shown that the electronic properties of substituents on the benzene ring can significantly influence the chemical reactivity of the benzylic position. researchgate.net
A hypothetical SAR table for substitutions on the N-benzyl moiety is presented below.
| Substitution Position (other than nitro) | Substituent Type | Predicted Impact on Activity | Rationale |
| ortho-position | Small, polar (e.g., -OH) | Could increase potency through new hydrogen bonds. | Introduces a hydrogen bond donor/acceptor. |
| para-position | Bulky, lipophilic (e.g., -t-butyl) | May decrease activity if the binding pocket is constrained. | Increases steric bulk. |
| meta-position | Halogen (e.g., -F, -Cl) | Could enhance binding through halogen bonding or altered electronics. | Modifies electronic profile and can form specific interactions. |
Correlation of Specific Structural Features with Receptor/Enzyme Selectivity and Potency
For this compound analogues, achieving high potency and selectivity would likely depend on the synergistic effects of the different molecular components. For example, the indane moiety might anchor the molecule in a specific sub-pocket of the receptor, while the substituted benzyl ring makes critical interactions in another region.
In the development of selective inhibitors for other targets, such as phosphoinositide-3-kinases (PI3Ks), SAR studies have revealed that modifications to a specific part of the scaffold can substantially improve inhibitory activity. nih.govacs.org For instance, elongating a particular arm of a pteridinone-based inhibitor to reach a deep subpocket led to highly potent and selective compounds. nih.govacs.org Similarly, for factor Xa inhibitors, docking studies and subsequent synthesis of analogues helped to identify key protein-ligand interactions responsible for high affinity and selectivity. nih.gov
The following table provides a hypothetical correlation of structural features with potency and selectivity for this compound analogues, based on principles from medicinal chemistry.
| Structural Feature | Correlation with Potency | Correlation with Selectivity |
| Rigid Indane Scaffold | Provides a stable platform for optimal orientation of interacting groups, potentially increasing potency. | The specific shape of the indane ring may be complementary to the target receptor over others, enhancing selectivity. |
| meta-Nitro Group | The strong electron-withdrawing nature may be essential for a high-energy interaction with a specific residue, boosting potency. | The specific electronic requirement at this position may be unique to the target, thus driving selectivity. |
| Flexible Benzyl Linker | Allows for conformational adjustments to fit optimally within the binding site, which can improve potency. | The degree of flexibility can be tuned to favor binding to one receptor over another that may have a different topology. |
| Specific Substituents | Introduction of groups that form additional hydrogen bonds or hydrophobic interactions can significantly increase potency. | Placing substituents that are sterically or electronically complementary to the target but clash with off-targets can greatly improve selectivity. |
Quantitative Structure-Activity Relationship (QSAR) Approaches and Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are powerful tools in drug discovery for predicting the activity of new, unsynthesized compounds and for understanding the physicochemical properties that are most important for biological activity. mdpi.com
The development of a QSAR model for this compound analogues would involve several key steps:
Data Set Selection: A series of analogues with a range of biological activities would be chosen.
Descriptor Calculation: A wide variety of molecular descriptors would be calculated for each analogue. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. ijddr.in
Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. ijstr.org
For example, a hypothetical QSAR equation might look like: Biological Activity = c₀ + c₁(logP) + c₂(Dipole Moment) + c₃*(LUMO) where logP represents lipophilicity, Dipole Moment represents polarity, LUMO (Lowest Unoccupied Molecular Orbital energy) represents electrophilicity, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
QSAR models have been successfully applied to many classes of compounds, including nitroaromatics. dergipark.org.tr A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a three-dimensional map of the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity, offering a more intuitive guide for designing new analogues. nih.gov
Computational Chemistry and Mechanistic Insights for N 3 Nitrobenzyl 5 Indanamine
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.
Computational studies on structurally related aminoindane derivatives have demonstrated their potential to interact with various enzyme active sites and receptor binding pockets. For instance, derivatives of aminoindane have been investigated as antibacterial agents, and docking studies have helped to elucidate their binding mechanisms. researchgate.net Similarly, 4-aminoindane derivatives have been docked into the active site of cancer-related kinases like MAP2K6 to understand their inhibitory potential. orientjchem.org
For N-(3-nitrobenzyl)-5-indanamine, the key interacting elements would likely be:
The Indane Core: This rigid, hydrophobic scaffold can fit into hydrophobic pockets within a protein's active site. The aromatic part of the indane ring can form π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
The Amine Linker: The secondary amine acts as a crucial hydrogen bond donor and acceptor. It can form hydrogen bonds with backbone carbonyls or the side chains of polar amino acids like serine, threonine, aspartate, and glutamate.
The 3-Nitrobenzyl Group: The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. It can interact with donor residues in the binding pocket. The benzyl (B1604629) ring itself provides additional opportunities for hydrophobic and π-π stacking interactions. A computational analysis of a ligand containing a (3-nitrobenzyl)amino carbonyl moiety showed its placement within a protein binding site, highlighting the potential for such interactions. drugbank.com
A hypothetical interaction profile based on these principles is presented in the table below.
| Functional Group | Potential Interacting Residues | Type of Interaction |
| Indane Aromatic Ring | Phe, Tyr, Trp, Leu, Val, Ala | π-π Stacking, Hydrophobic |
| Indane Saturated Ring | Leu, Val, Ile, Ala | Hydrophobic |
| Amine Linker (NH) | Asp, Glu, Ser, Thr, Backbone C=O | Hydrogen Bond (Donor/Acceptor) |
| Nitro Group (NO2) | Asn, Gln, Ser, Thr, Arg, Lys | Hydrogen Bond (Acceptor), Electrostatic |
| Benzyl Ring | Phe, Tyr, Trp, Pro | π-π Stacking, Hydrophobic |
This table represents a predictive model of potential interactions based on the chemical nature of this compound's functional groups.
The prediction of binding affinity, often expressed as a docking score or an estimated inhibition constant (Kᵢ), is a primary goal of molecular docking. jyoungpharm.org For related aminoindane structures, docking studies have successfully correlated predicted binding energies with experimentally observed biological activities. For example, a good correlation has been shown between the docking-predicted and experimental Kᵢ values for caffeinyl analogs targeting MAO-B and AA2AR. jyoungpharm.org
In the case of this compound, a typical workflow to predict its binding affinity would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and energy-minimized.
Selection of the Target Protein: A protein of interest with a known 3D structure (from PDB) would be chosen.
Docking Simulation: Using software like AutoDock, the ligand would be flexibly docked into the defined binding site of the protein. nih.gov The program would generate multiple possible binding poses.
Scoring and Analysis: The generated poses would be ranked based on a scoring function that estimates the free energy of binding. The pose with the lowest energy is typically considered the most likely binding mode.
The predicted binding affinity is influenced by the sum of all interactions—hydrogen bonds, hydrophobic contacts, electrostatic interactions, and the entropic cost of binding. nih.gov The combination of the rigid indane core and the flexible nitrobenzyl group allows the molecule to adopt various conformations to optimize its fit within a binding site.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. drugbank.comuu.nl The indane scaffold is recognized as a valuable core structure in medicinal chemistry. ajrconline.org
Virtual screening campaigns have utilized indane-based scaffolds to identify novel inhibitors for various targets. For example, a virtual screening workflow using shape-based filtering and flexible docking identified novel SIRT3 inhibitors based on a 5-amino-2-phenyl-benzoxazole scaffold, which shares some structural similarities with an amino-aromatic core. nih.gov Similarly, an N-methyl-2-aminoindane scaffold was used as a core fragment to construct a virtual library for screening against G-protein-coupled receptors. uu.nl
The this compound structure could serve as a query molecule in a virtual screening campaign. By searching large compound databases for molecules with similar shape, charge distribution, and pharmacophoric features (hydrogen bond donors/acceptors, aromatic rings), researchers could identify novel, structurally diverse compounds with the potential to bind to the same target.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.gov These simulations can validate docking results and offer deeper insights into the stability of the protein-ligand complex.
While a static docking pose provides a snapshot of the interaction, MD simulations reveal the dynamic nature of the binding. rsc.org For a complex of this compound with a target protein, an MD simulation would track the movements of every atom over a period of nanoseconds.
Key analyses would include:
Ligand Conformation: The simulation would show how the flexible nitrobenzyl group rotates and orients itself within the binding pocket to maintain favorable interactions. It would also assess the conformational stability of the indane core.
Protein Conformation: MD simulations can capture subtle (or significant) changes in the protein's structure upon ligand binding, a phenomenon known as "induced fit." nih.gov
Interaction Stability: The persistence of key interactions identified in docking, such as specific hydrogen bonds or π-π stacking, can be monitored throughout the simulation.
Studies on related molecules have used MD simulations to confirm the stability of docked poses and to understand the dynamic behavior of the ligand-receptor complex. rsc.org
The stability of the protein-ligand complex during an MD simulation is a strong indicator of a viable binding mode. Several metrics are used to assess this stability:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated over the simulation time. A stable, low-RMSD plateau for both the ligand and the protein suggests that the complex has reached equilibrium and remains in a stable conformation. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are stable. Regions of the protein that interact directly with the ligand are expected to show lower fluctuation (i.e., be more rigid).
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to predict the electronic structure and properties of molecules. researchgate.netgoogle.com While no specific DFT studies on this compound have been published, the methodology allows for a theoretical exploration of its molecular characteristics.
Analysis of Electronic Structure and Reactivity
A theoretical DFT analysis would illuminate the electronic landscape of this compound. Key parameters that could be calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).
The nitro group (-NO2) on the benzyl ring is a strong electron-withdrawing group, which would significantly influence the molecule's electronic properties by deactivating the aromatic ring to which it is attached. mdpi.com Conversely, the amino group in the indane moiety acts as an electron-donating group. This electronic push-pull relationship would likely create distinct regions of electrophilicity and nucleophilicity across the molecule.
The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. A smaller gap suggests higher reactivity. It is hypothesized that the LUMO would be localized primarily on the nitrobenzyl portion of the molecule, making it susceptible to nucleophilic attack, while the HOMO would be centered on the electron-rich 5-indanamine moiety.
Table 1: Hypothetical DFT Parameters for this compound
| Parameter | Predicted Value/Characteristic | Implication |
| HOMO Energy | Relatively High | Indicates regions prone to electrophilic attack (e.g., the indane ring). |
| LUMO Energy | Relatively Low | Indicates regions prone to nucleophilic attack (e.g., the nitrobenzyl ring). |
| HOMO-LUMO Gap | Moderate to Small | Suggests potential for chemical reactivity. |
| Molecular Electrostatic Potential | Negative potential around the nitro group and positive potential near the amine proton. | Guides understanding of non-covalent interactions and potential binding sites. |
Energetic Analysis of Intermolecular Interactions
The structure of this compound allows for several types of intermolecular interactions, which are crucial for its potential biological activity and physical properties. DFT calculations can model and quantify the strength of these interactions.
The secondary amine bridge provides a hydrogen bond donor (N-H), while the oxygen atoms of the nitro group and the nitrogen of the amine can act as hydrogen bond acceptors. Furthermore, the aromatic rings of both the indane and benzyl groups can participate in π-π stacking and hydrophobic interactions. Computational models could predict the geometry and binding energies of dimers or complexes formed through these interactions, revealing the most stable conformations. thieme-connect.de
Mechanistic Elucidation of Biological Actions
The biological activities of a compound are intrinsically linked to its chemical structure and how it interacts with biological macromolecules. While no experimental data exists for this compound, we can propose potential mechanisms based on its structural motifs.
Proposed Mechanisms of Enzyme Inhibition
The this compound structure contains features found in known enzyme inhibitors. For instance, aminoindane derivatives have been explored as inhibitors for various enzymes. science.govresearchgate.net The benzylamine (B48309) scaffold is also present in inhibitors of enzymes like inducible nitric oxide synthase (iNOS). nih.gov
A plausible hypothesis is that this compound could act as a competitive inhibitor, where it competes with the endogenous substrate for the active site of an enzyme. nih.gov The binding could be driven by a combination of hydrogen bonding involving the amine and nitro groups, and hydrophobic interactions from the aromatic rings fitting into a corresponding pocket in the enzyme's active site. Non-competitive inhibition is also a possibility, where the compound would bind to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency. nih.gov
Table 2: Potential Enzyme Inhibition Mechanisms for this compound
| Inhibition Type | Proposed Interaction Mechanism | Potential Target Class |
| Competitive | The indanamine or benzylamine moiety mimics a substrate, binding to the active site via hydrogen bonds and hydrophobic interactions. | Monoamine oxidases, cholinesterases, or nitric oxide synthases. nih.govmdpi.commdpi.com |
| Non-competitive | Binding to an allosteric site, inducing a conformational change that inactivates the enzyme. | Enzymes with known allosteric regulatory sites. |
Elucidation of Receptor Activation or Antagonism Mechanisms
Many neurologically active drugs feature phenethylamine (B48288) or related structures, which are substructures within the indane framework. The N-benzyl group is also known to significantly influence receptor affinity in certain classes of compounds. researchgate.net This suggests that this compound could potentially interact with neurotransmitter receptors.
As a hypothetical antagonist, the molecule might bind to a receptor's active site with sufficient affinity to prevent the binding of the natural agonist, but without the correct orientation or electronic properties to trigger the conformational change required for receptor activation. Conversely, as an agonist, it would need to both bind and induce this activation. The specific interactions would depend on the topography and amino acid composition of the receptor's binding pocket, involving hydrogen bonds, ionic interactions (if the amine is protonated), and aromatic interactions.
Computational Prediction of Drug Metabolism Pathways
Computational tools can predict the likely sites of metabolism (SoMs) on a molecule, which are the atoms most susceptible to modification by metabolic enzymes, primarily the cytochrome P450 (CYP) family. researchgate.netchemrxiv.org For this compound, several metabolic transformations can be predicted.
The most probable metabolic pathways would involve the modification of the parent compound through Phase I and Phase II reactions.
Phase I Metabolism Predictions:
Aromatic Hydroxylation: The benzyl and indane rings are likely targets for hydroxylation by CYP enzymes.
N-dealkylation: Cleavage of the benzyl group from the amine nitrogen is a common metabolic pathway.
Nitro Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group, a pathway known to sometimes produce reactive metabolites.
Benzylic Hydroxylation: Hydroxylation could occur on the CH2 group linking the benzyl ring to the amine.
Phase II Metabolism Predictions:
Following Phase I hydroxylation, the resulting hydroxyl groups would be susceptible to conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.
If the nitro group is reduced to an amine, this new primary amine, as well as the secondary amine in the parent compound, could undergo N-acetylation. nih.gov
Table 3: Predicted Metabolic Pathways for this compound
| Metabolic Phase | Reaction Type | Predicted Site(s) |
| Phase I | Aromatic Hydroxylation | Phenyl ring of the indane or benzyl moiety. |
| N-Dealkylation | Cleavage at the benzyl-nitrogen bond. | |
| Nitro Reduction | Nitro group on the benzyl ring. | |
| Benzylic Hydroxylation | Methylene (-CH2-) bridge. | |
| Phase II | Glucuronidation/Sulfation | On hydroxylated metabolites from Phase I. |
| N-Acetylation | On the secondary amine or a primary amine formed from nitro reduction. |
Pharmacophore Modeling and Virtual Ligand Design
Pharmacophore modeling and virtual ligand design are powerful computational techniques in modern drug discovery that aid in the identification and optimization of new lead compounds. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These models serve as 3D queries for screening large virtual databases of compounds to find novel molecules that are likely to be active at a particular biological target. dovepress.com
The development of a pharmacophore model can be approached in two primary ways: ligand-based and structure-based. mmsl.cz Ligand-based pharmacophore modeling is employed when the 3D structure of the target receptor is unknown, but a set of active ligands is available. researchgate.net Conversely, structure-based pharmacophore modeling utilizes the known 3D structure of the protein-ligand complex to define the key interaction points. nih.gov For this compound and its analogs, a hypothetical ligand-based pharmacophore model can be constructed to guide the design of new, potentially more potent, molecules.
A typical pharmacophore model is defined by a collection of chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). pharmacophorejournal.com Based on the structure of this compound and its potential interactions with a hypothetical target, a pharmacophore model can be proposed. This model would encapsulate the key structural motifs believed to be crucial for biological activity.
For instance, a hypothetical pharmacophore model for a series of indanamine derivatives might consist of the features detailed in the table below.
| Feature ID | Feature Type | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |
| AR1 | Aromatic Ring | 3.5 | 1.2 | -0.5 | 1.5 |
| AR2 | Aromatic Ring | -2.8 | -0.5 | 0.2 | 1.5 |
| HBA1 | Hydrogen Bond Acceptor | -5.0 | 2.0 | 1.0 | 1.0 |
| H1 | Hydrophobic | 1.0 | -1.5 | -1.2 | 1.2 |
| HBD1 | Hydrogen Bond Donor | 0.5 | 2.5 | 0.8 | 1.0 |
Once a pharmacophore model is established and validated, it can be used as a filter in virtual screening campaigns. europa.eu In this process, large databases of chemical compounds are computationally screened to identify molecules that match the pharmacophore query. mmsl.cz This approach significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources. nih.gov
The virtual screening workflow typically involves several steps. Initially, a large compound library is filtered based on the pharmacophore model. The resulting "hit" compounds, which possess the desired pharmacophoric features in the correct spatial orientation, are then often subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. nih.govchemrevlett.com
A hypothetical virtual screening based on the pharmacophore model for this compound analogs might yield a set of novel compounds. The table below illustrates a selection of such hypothetical hits with their respective structures and predicted activity scores.
| Compound ID | Structure | Pharmacophore Fit Score | Predicted Activity (IC₅₀, µM) |
| V-001 | c1ccc(cc1)CNC2CC(c3ccc(cc3)N+=O)C2 | 0.95 | 0.5 |
| V-002 | c1ccc(cc1)C(=O)NC2CC(c3ccc(cc3)C#N)C2 | 0.92 | 1.2 |
| V-003 | c1cncc(c1)CNC2CC(c3ccc(cc3)OC)C2 | 0.88 | 2.5 |
| V-004 | c1ccc(cc1)SO₂NC2CC(c3ccc(cc3)F)C2 | 0.85 | 5.1 |
The identified virtual hits represent novel chemical scaffolds that can be synthesized and evaluated for their biological activity. This iterative process of computational design, synthesis, and biological testing is a cornerstone of modern medicinal chemistry, enabling the rapid development of new therapeutic agents. google.com
Future Directions and Research Perspectives for N 3 Nitrobenzyl 5 Indanamine
Design and Synthesis of Novel Analogues with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles
This process, known as a structure-activity relationship (SAR) study, would involve making targeted chemical modifications to the core structure of N-(3-nitrobenzyl)-5-indanamine. Researchers would strategically alter different parts of the molecule, such as the nitrobenzyl group or the indanamine core, and then evaluate how these changes affect its biological activity. For instance, modifying the position or nature of substituents on the aromatic rings could lead to analogues with significantly improved efficacy and reduced off-target effects. The synthesis of such novel derivatives is a common strategy in medicinal chemistry to develop more effective and safer therapeutic agents.
Exploration of Additional Biological Targets and Therapeutic Applications
While this compound may have a primary known biological target, a comprehensive understanding of its full therapeutic potential requires exploring its interactions with other biological molecules. Broad-based screening of the compound against a wide range of receptors, enzymes, and other cellular components could uncover previously unknown biological targets.
Identifying these additional targets could open up new avenues for therapeutic applications. For example, a compound initially investigated for its effects on the central nervous system might be found to have potent anti-inflammatory or cardiovascular effects. This expansion of the compound's known biological activities is a crucial step in maximizing its potential clinical utility. Nitrogen-containing heterocyclic compounds, a broad class that includes structures related to indanamine, are known to exhibit a wide array of biological activities, suggesting that a deeper investigation into the pharmacology of this compound is warranted. benthamscience.com
Application of Advanced Computational Methodologies for Lead Optimization and De Novo Design
Modern drug discovery heavily relies on advanced computational tools to accelerate the process of lead optimization and to design entirely new molecules. In the context of this compound, computational methodologies such as molecular docking and molecular dynamics simulations could provide valuable insights into its binding interactions with its biological target(s) at an atomic level.
These computational models can predict how modifications to the chemical structure of this compound will affect its binding affinity and selectivity. This in silico analysis allows researchers to prioritize the synthesis of the most promising analogues, thereby saving significant time and resources. Furthermore, de novo design algorithms can use the known structural information of the target to generate entirely new molecular scaffolds that are predicted to have high efficacy, moving beyond simple modifications of the original lead compound.
Integration of Multi-Omics Data to Understand Broader Biological Impact
To gain a holistic understanding of the biological effects of this compound and its analogues, the integration of multi-omics data is essential. This approach involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular and systemic responses to the compound.
By analyzing how this compound affects gene expression, protein levels, and metabolic pathways, researchers can gain deeper insights into its mechanism of action and identify potential biomarkers of its efficacy or toxicity. This systems-level understanding is critical for predicting the broader biological impact of the compound and for identifying potential safety concerns early in the development process. Multi-omics approaches are increasingly being used to understand the complex interactions between chemical compounds and biological systems. nih.gov
Development of Specialized Preclinical Models for Comprehensive Evaluation (non-human)
A thorough evaluation of the therapeutic potential and safety of this compound analogues requires the use of sophisticated preclinical models. While standard cell-based assays provide initial data, more complex models that better mimic human physiology are necessary for a comprehensive assessment.
The development and use of specialized non-human preclinical models, such as animal models of specific diseases or advanced in vitro systems like organoids and microphysiological systems ("organs-on-a-chip"), would allow for a more accurate evaluation of the efficacy and potential toxicity of new analogues. These models can provide crucial information on the compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) in a living system, which is a critical step before any potential consideration for human clinical trials. The use of appropriate preclinical models is a cornerstone of modern drug development, helping to bridge the gap between laboratory research and clinical application. nih.gov
Q & A
Basic: What are the most reliable synthetic routes for N-(3-nitrobenzyl)-5-indanamine, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, 3-nitrobenzyl bromide (a common precursor) can react with 5-indanamine under basic conditions (e.g., cesium carbonate in DMF) to form the target compound. Optimization of yields (e.g., 90% as reported in similar nitrobenzyl-substituted amines) requires controlling stoichiometry, temperature (often 60–80°C), and reaction time (12–24 hours) . Characterization via 1H/13C NMR and IR spectroscopy (e.g., carbonyl stretches at ~1660 cm⁻¹) is critical to confirm product purity .
Basic: How can spectroscopic techniques distinguish this compound from structurally similar compounds?
Methodological Answer:
Key spectral markers include:
- 1H NMR : Aromatic protons from the nitrobenzyl group (δ 7.4–8.2 ppm) and indanamine’s aliphatic protons (δ 2.8–3.2 ppm for methylene groups adjacent to the amine).
- IR : Stretching vibrations for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹).
- MS : Molecular ion peaks matching the exact mass (e.g., calculated for C₁₆H₁₆N₂O₂: 268.12 g/mol). Cross-validation with elemental analysis (C, H, N) ensures structural fidelity .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
DFT calculations using hybrid functionals (e.g., B3LYP ) with exact exchange terms provide accurate predictions of:
- Electrostatic potential surfaces (to identify reactive sites for electrophilic/nucleophilic attacks).
- HOMO-LUMO gaps (to estimate kinetic stability and redox behavior). For example, a small HOMO-LUMO gap (<4 eV) may suggest susceptibility to oxidation .
- Charge distribution : The nitro group’s electron-withdrawing effect polarizes the benzyl ring, influencing binding affinities in biological assays .
Advanced: What crystallographic techniques resolve structural ambiguities in nitrobenzyl-substituted amines like this compound?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Key parameters include:
- Dihedral angles between aromatic rings (e.g., 73.92° in a related thiadiazol-2-amine analog), which affect molecular planarity and intermolecular interactions .
- Hydrogen-bonding networks : N–H···N/O interactions stabilize supramolecular assemblies, as observed in tapes or 3D networks .
- Thermal ellipsoid analysis to assess dynamic disorder, particularly in flexible indanamine moieties .
Advanced: How can researchers address contradictions in reported biological activities of nitrobenzyl-substituted amines?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements using consistent cell lines or enzyme sources).
- Structural analogs : Compare activities of this compound with derivatives (e.g., meta vs. para nitro substitution) to isolate pharmacophore contributions.
- Computational docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., calcium channels for dihydropyridine analogs) and validate with mutagenesis studies .
Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for in vivo studies?
Methodological Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., nitro group reduction).
- Purification : Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures).
- Stability testing : Monitor degradation under physiological conditions (pH 7.4, 37°C) via HPLC to establish shelf-life .
Advanced: How do substituents on the indanamine core influence the compound’s pharmacokinetic profile?
Methodological Answer:
- Lipophilicity : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility. LogP calculations (via ChemAxon ) guide modifications.
- Metabolic stability : Assess cytochrome P450 interactions using liver microsome assays. Nitro groups may undergo enzymatic reduction to amines, requiring prodrug strategies .
- Blood-brain barrier penetration : Molecular weight (<500 Da) and polar surface area (<90 Ų) are critical predictors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
